Tepotinib hydrochloride anhydrous

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

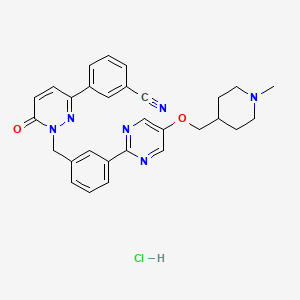

Tepotinib hydrochloride anhydrous is a useful research compound. Its molecular formula is C29H29ClN6O2 and its molecular weight is 529.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tepotinib hydrochloride anhydrous is a small molecule inhibitor of the MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase, holding promise for various applications, particularly in cancer treatment . Tepotinib is approved for the treatment of adult patients with advanced or metastatic non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping alterations .

Scientific Research Applications

Preclinical studies Tepotinib has demonstrated marked, dose-dependent antitumor activity in MET-dependent tumor models across various cancer indications . It can penetrate the blood-brain barrier and exhibits strong antitumor activity in subcutaneous and orthotopic brain metastasis models, aligning with clinical activity observed in patients .

MET amplification is an established mechanism of resistance to EGFR (epidermal growth factor receptor) tyrosine kinase inhibitors (TKI), and preclinical studies suggest that tepotinib in combination with EGFR TKIs can overcome this resistance .

Tepotinib's selective inhibition of MET kinase activity was analyzed in biochemical flash-plate assays, revealing IC50 values of 1.7 and 1.8 nmol/L in two independent experiments . It selectively inhibits MET and avoids poly-pharmacology, which is critical for treating biomarker-selected patients with monotherapy and especially with combination treatments .

Clinical Trials The efficacy of tepotinib was evaluated in the single-arm, open-label, multicenter VISION study in adult patients with locally advanced or metastatic NSCLC harboring METex14 skipping alterations . The study included patients with measurable disease and an Eastern Cooperative Oncology Group (ECOG) Performance Status of 0 or 1 . They were to have histologically or cytologically confirmed advanced NSCLC (all types including squamous and sarcomatoid) and were either treatment-naïve or had progressed on up to 2 lines prior systemic therapies. Neurologically stable patients with central nervous system metastases were permitted .

Adverse Effects

Almost all patients in Cohorts A and C experienced treatment-emergent adverse events (TEAEs) . The most common TEAEs reported with tepotinib included peripheral oedema (60.0%), nausea (26.7%), diarrhea (26.3%), increased creatinine (25.1%) and hypoalbuminemia (23.1%) . Serious TEAEs included pleural effusion (6.7%), pneumonia (4.7%), disease progression (4.7%) and dyspnoea (3.9%), with comparable incidences in the pooled dataset .

AEs of special interest reported with tepotinib included interstitial lung disease, oedema, increased amylases or lipases, increased creatinine, hypoalbuminemia, increased alanine aminotransferase (ALT) and/or aspartate transaminase (AST) and pleural effusion .

Data tables

| Parameter | Value |

|---|---|

| Indication | Treatment of NSCLC with MET exon 14 skipping alterations |

| IC50 for MET inhibition | 1.7-1.8 nmol/L |

| Daily dose | 450 or 500 mg |

| Common adverse events | Peripheral edema, nausea, increased creatinine, hypoalbuminemia |

| Serious adverse events | Pleural effusion, pneumonia, dyspnea |

| Discontinuation due to TEAEs | 20.4% - 24.9% |

Case studies

While the search results do not provide specific, detailed case studies, they do offer some general insights:

- VISION Study: This study evaluated the efficacy of tepotinib in patients with NSCLC harboring METex14 skipping alterations .

- Interstitial Lung Disease (ILD): Cases of ILD or ILD-like adverse reactions have been reported in patients treated with tepotinib .

- Oedema: Peripheral oedema is a commonly reported adverse event, sometimes leading to treatment discontinuation or dose reduction .

- Increased Creatinine: Increases in creatinine levels have been observed, thought to be mainly due to inhibition of renal tubular secretion .

- Discontinuation: Permanent discontinuation due to treatment-emergent adverse events occurred in 20.4% to 24.9% of patients . Common adverse events leading to permanent discontinuation were peripheral oedema, pleural effusion, general health deterioration, and oedema .

Propiedades

Número CAS |

1103508-80-0 |

|---|---|

Fórmula molecular |

C29H29ClN6O2 |

Peso molecular |

529.0 g/mol |

Nombre IUPAC |

3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile;hydrochloride |

InChI |

InChI=1S/C29H28N6O2.ClH/c1-34-12-10-21(11-13-34)20-37-26-17-31-29(32-18-26)25-7-3-5-23(15-25)19-35-28(36)9-8-27(33-35)24-6-2-4-22(14-24)16-30;/h2-9,14-15,17-18,21H,10-13,19-20H2,1H3;1H |

Clave InChI |

YHHHGHDGBUUWIS-UHFFFAOYSA-N |

SMILES canónico |

CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N.Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.